![molecular formula C16H10BrCl2N B13883942 6-Bromo-2-chloro-3-[(4-chlorophenyl)methyl]quinoline CAS No. 918518-99-7](/img/structure/B13883942.png)
6-Bromo-2-chloro-3-[(4-chlorophenyl)methyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-chloro-3-[(4-chlorophenyl)methyl]quinoline is a halogenated quinoline derivative Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-3-[(4-chlorophenyl)methyl]quinoline typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-chloro-3-[(4-chlorophenyl)methyl]quinoline can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with altered biological activities.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further explored for their biological activities and material properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-chloro-3-[(4-chlorophenyl)methyl]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets may vary depending on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-2-chloro-3-chloromethylquinoline
- 7-Bromo-2-chloro-3-chloromethylquinoline
- 6-Bromo-2-chloro-3-(3-chloropropyl)quinoline
- 3-Bromo-4-chloro-6-methoxyquinoline
- 6-Bromo-2-chloro-3-phenylquinoline
Uniqueness
6-Bromo-2-chloro-3-[(4-chlorophenyl)methyl]quinoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Eigenschaften
CAS-Nummer |
918518-99-7 |
|---|---|
Molekularformel |
C16H10BrCl2N |
Molekulargewicht |
367.1 g/mol |
IUPAC-Name |
6-bromo-2-chloro-3-[(4-chlorophenyl)methyl]quinoline |
InChI |
InChI=1S/C16H10BrCl2N/c17-13-3-6-15-11(9-13)8-12(16(19)20-15)7-10-1-4-14(18)5-2-10/h1-6,8-9H,7H2 |
InChI-Schlüssel |
ABQWHPYCFIIQNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC2=C(N=C3C=CC(=CC3=C2)Br)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


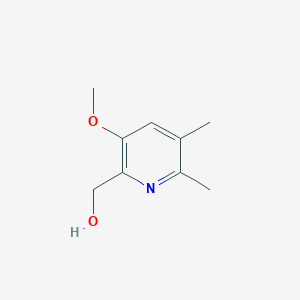
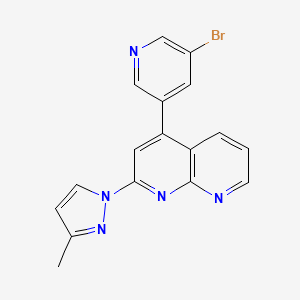
![[4-[[2-(6-Methylpyridin-2-yl)-1,8-naphthyridin-4-yl]amino]pyridin-3-yl]methanol](/img/structure/B13883868.png)

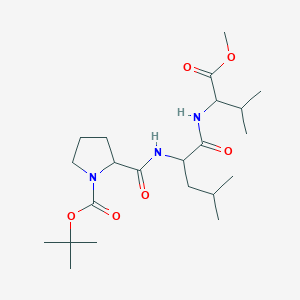
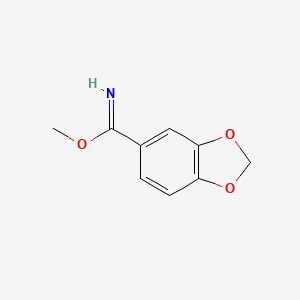
![6-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13883889.png)
![[2-Amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13883900.png)
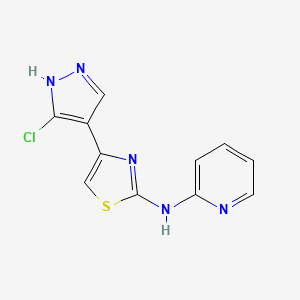


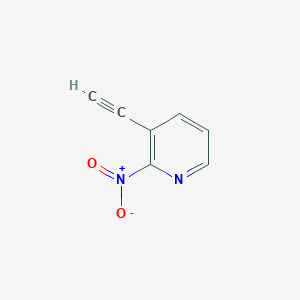

![tert-butyl N-[3-hydroxy-4-(3-methoxyphenyl)butyl]carbamate](/img/structure/B13883931.png)
